L-serine allyl ester

Orthogonal protection Solid-phase peptide synthesis Pd(0) catalysis

L-serine allyl ester (C₆H₁₁NO₃, MW 145.16) is a protected amino acid derivative in which the carboxyl group of L-serine is masked as an allyl ester. This compound belongs to the class of allyl-protected amino acids widely employed in solid-phase peptide synthesis (SPPS) and glycopeptide construction as a carboxyl-protected serine building block.

Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
Cat. No. B8347625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-serine allyl ester
Molecular FormulaC6H11NO3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC=CCOC(=O)C(CO)N
InChIInChI=1S/C6H11NO3/c1-2-3-10-6(9)5(7)4-8/h2,5,8H,1,3-4,7H2/t5-/m0/s1
InChIKeyCFWMPSXXXIYZOW-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Serine Allyl Ester for Peptide Synthesis: A Specialized Carboxyl-Protecting Amino Acid Building Block


L-serine allyl ester (C₆H₁₁NO₃, MW 145.16) is a protected amino acid derivative in which the carboxyl group of L-serine is masked as an allyl ester [1]. This compound belongs to the class of allyl-protected amino acids widely employed in solid-phase peptide synthesis (SPPS) and glycopeptide construction as a carboxyl-protected serine building block [2]. The allyl ester moiety confers orthogonal stability—resistant to acidic (e.g., TFA for Boc removal) and basic (e.g., piperidine for Fmoc removal) conditions—while remaining selectively cleavable via Pd(0)-catalyzed reactions under mild, neutral conditions [3]. This orthogonal deprotection profile enables precise, stepwise manipulation of multifunctional peptide intermediates without compromising other protecting groups or sensitive structural motifs [4].

Why L-Serine Allyl Ester Cannot Be Replaced by Common Serine Esters in Orthogonal Peptide Synthesis


Generic substitution of L-serine allyl ester with alternative serine carboxyl-protected derivatives (e.g., methyl, ethyl, benzyl, or tert-butyl esters) is scientifically invalid due to fundamental differences in deprotection orthogonality and chemical compatibility [1]. While methyl and ethyl esters require strongly basic or nucleophilic conditions for hydrolysis—which can induce epimerization, diketopiperazine formation, or premature peptide cleavage—allyl esters are uniquely cleavable under neutral, Pd(0)-catalyzed conditions that preserve acid- and base-labile protecting groups (e.g., Fmoc, Boc, tert-butyl, trityl) [2]. Benzyl esters, though removable via hydrogenolysis, lack true orthogonality when reducible functional groups are present; tert-butyl esters demand strongly acidic conditions (TFA) that concurrently cleave acid-labile linkers and protecting groups [3]. The allyl ester therefore provides an irreplaceable dimension of orthogonal protection, enabling synthetic sequences that would be impossible with any other serine carboxyl-protecting group [4].

Quantitative Differentiation Evidence for L-Serine Allyl Ester Relative to Alternative Serine Esters


Orthogonal Deprotection Selectivity: Allyl Ester vs. tert-Butyl Ester Under Pd(0) Catalysis

L-serine allyl ester exhibits complete orthogonality to acid-labile protecting groups including tert-butyl esters and Boc groups. In Pd(0)-catalyzed deprotection using Pd(PPh₃)₄ with a nucleophilic scavenger (e.g., morpholine, PhSiH₃, or 2-ethylhexanoic acid), the allyl ester is quantitatively cleaved within 10–30 minutes at room temperature, whereas tert-butyl esters remain entirely intact under these neutral conditions [1]. This is in direct contrast to tert-butyl ester deprotection which requires TFA (e.g., 50–95% TFA in DCM, 30–60 min) and would simultaneously cleave acid-labile protecting groups and linkers, precluding orthogonal synthetic strategies [2].

Orthogonal protection Solid-phase peptide synthesis Pd(0) catalysis

Resistance to Nucleophilic Attack: Allyl Ester vs. Benzyl Ester Stability Under Piperidine

L-serine allyl ester remains fully intact during repeated piperidine treatments (20% piperidine in DMF) used for iterative Fmoc deprotection in standard SPPS cycles. In contrast, L-serine benzyl ester is partially susceptible to nucleophilic attack under prolonged piperidine exposure, which can lead to premature deprotection or diketopiperazine formation when the benzyl ester is adjacent to a free amine [1]. Quantitative stability studies on structurally analogous 1,1-dimethylallyl (DMA) esters demonstrate complete resistance to nucleophilic attack, whereas benzyl esters exhibit measurable degradation under identical basic conditions [2].

Fmoc SPPS compatibility Nucleophilic stability Piperidine resistance

Deprotection Speed: Allyl Ester vs. Methyl/Ethyl Ester Hydrolysis Kinetics

L-serine allyl ester undergoes rapid, catalytic Pd(0)-mediated deprotection, achieving >95% cleavage within 10–30 minutes at room temperature under neutral conditions [1]. In direct contrast, L-serine methyl ester and L-serine ethyl ester require strongly basic hydrolysis (e.g., LiOH, NaOH, or nucleophilic LiI/pyridine) requiring hours to overnight reaction times and elevated temperatures, conditions that frequently cause epimerization of the α-carbon (up to 5–15% D-isomer formation) and side-chain modifications [2]. The allyl ester's rapid, neutral, and stereochemically benign deprotection preserves the L-configuration of serine with essentially 0% racemization [3].

Pd(0) catalysis Deprotection kinetics Mild cleavage conditions

On-Resin Orthogonal Cyclization Compatibility: Allyl Ester-Enabled Peptide Cyclization vs. Limitations of Other Esters

L-serine allyl ester is uniquely compatible with on-resin peptide cyclization strategies—specifically the backbone amide linker (BAL) approach—where selective C-terminal carboxyl deprotection must occur without cleaving the peptide from the resin or affecting acid/base-labile side-chain protecting groups [1]. In this strategy, the allyl ester is selectively removed via Pd(0) catalysis to liberate the C-terminal carboxyl group for head-to-tail cyclization while the peptide remains anchored via an acid-labile handle. Neither tert-butyl esters (which require TFA, cleaving the BAL linker) nor benzyl esters (which require hydrogenolysis incompatible with many functional groups) nor methyl/ethyl esters (which require basic conditions that cleave the peptide-resin linkage) can perform this function [2].

Cyclic peptide synthesis On-resin cyclization BAL linker strategy

Optimal Application Scenarios for L-Serine Allyl Ester in Peptide and Glycopeptide Synthesis


Synthesis of Complex Glycopeptides with Acid-Labile Glycosidic Linkages

L-serine allyl ester is the preferred serine building block for constructing O-linked glycopeptides where acid-labile glycosidic bonds (e.g., fucosyl, sialyl linkages) must be preserved. The allyl ester's orthogonal Pd(0)-mediated deprotection proceeds under strictly neutral conditions, completely avoiding exposure to TFA or other acids that would hydrolyze glycosidic bonds or cause anomerization of sugar moieties. This property was explicitly leveraged in the synthesis of a fully protected glycooctaosyl serine from human ovarian mucin, where the allyl ester-protected serine served as a key intermediate enabling stereocontrolled glycosylation and subsequent orthogonal deprotection without damaging the elaborate oligosaccharide structure [1].

Solid-Phase Synthesis of Head-to-Tail Cyclic Peptides via BAL Strategy

L-serine allyl ester is the essential C-terminal building block for synthesizing head-to-tail cyclic peptides on solid support using the backbone amide linker (BAL) methodology. In this application, the peptide is assembled on a BAL resin with an allyl ester-protected C-terminal serine residue. After chain elongation using Fmoc chemistry (which does not affect the allyl ester), selective Pd(0)-catalyzed allyl deprotection liberates the C-terminal carboxyl group while the peptide remains anchored to the resin via an acid-labile handle. Head-to-tail cyclization is then performed on-resin, followed by final TFA cleavage to release the cyclic peptide. This orthogonal strategy cannot be executed with any other common serine ester protecting group, as documented in seminal publications establishing the BAL approach [2].

Convergent Block Synthesis of Repetitive Serine-Glycine Peptide Motifs (e.g., Serglycin Core)

L-serine allyl ester enables the convergent solid-phase block synthesis of peptides containing repetitive serine-rich sequences, exemplified by the serglycin core region with repeating L-seryl-L-glycine units. In this approach, fully protected peptide blocks bearing C-terminal allyl esters are synthesized in solution, purified, and then sequentially coupled on solid support after on-resin allyl deprotection. This strategy circumvents the poor coupling efficiencies and aggregation issues encountered during linear SPPS of repetitive sequences, while the allyl ester's orthogonality ensures that block activation occurs only when and where intended [3].

Synthesis of Phosphoserine Peptides via Combined Fmoc-Alloc Strategy

L-serine allyl ester is a critical component in the combined Fmoc-Alloc strategy for synthesizing phosphoserine-containing peptides that are inaccessible by post-assembly phosphorylation. In this application, the allyl ester-protected serine is incorporated into the peptide chain, enabling global allyl ester deprotection followed by coupling of a pre-formed phosphopeptide fragment. This approach was successfully employed to synthesize tau phosphopeptide 1—an important epitope in Alzheimer's disease—which could not be obtained via conventional phosphorylation strategies due to aggregation and poor coupling efficiency of phosphoserine residues [4].

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